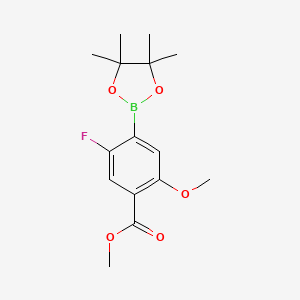

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

This compound is a boronate ester derivative featuring a benzoate core substituted with a fluorine atom at position 5, a methoxy group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. Its molecular formula is C₁₅H₁₉BFO₅, with a molecular weight of 315.13 g/mol. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis . The fluorine and methoxy substituents modulate electronic and steric properties, influencing reactivity and stability .

Properties

IUPAC Name |

methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJZKGIGBWJTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. The reaction conditions often require the use of palladium catalysts and suitable bases to facilitate the coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and real-time monitoring technologies helps in maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is known to undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl halides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

Substitution Reactions: The presence of the boronic ester group allows for nucleophilic substitution reactions, leading to the formation of various functionalized products.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through a multi-step process involving the reaction of boron-containing reagents with substituted benzoic acids. The presence of the tetramethyl dioxaborolane moiety enhances its reactivity and stability in various chemical environments. This structural feature is crucial for its applications in the development of boron-containing pharmaceuticals and agrochemicals.

Arginase Inhibition

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that derivatives of this compound can inhibit arginase activity effectively, suggesting potential therapeutic applications in managing conditions characterized by elevated arginase levels .

Anticancer Properties

Research indicates that compounds containing the dioxaborolane moiety exhibit selective cytotoxicity against certain cancer cell lines. The mechanism is believed to involve the disruption of metabolic pathways essential for tumor growth. Studies have reported that modifications to the methyl benzoate structure can enhance its anticancer efficacy by improving cellular uptake and bioavailability .

Drug Development

The unique chemical structure of this compound allows for its use as a scaffold in drug design. Its ability to form stable complexes with biological targets makes it a candidate for further development into therapeutic agents targeting metabolic disorders and cancers.

Targeted Delivery Systems

Due to its boron content, this compound can be utilized in targeted drug delivery systems. Boron compounds are known for their ability to enhance the delivery of therapeutic agents to specific tissues or cells, particularly in cancer therapy where precision is paramount .

Case Studies

Mechanism of Action

The mechanism by which Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its participation in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl halide. This process is facilitated by the presence of a base, which helps in the activation of the boronic ester.

Molecular Targets and Pathways: The compound targets specific molecular pathways involved in the formation of carbon-carbon bonds. The palladium-catalyzed cross-coupling reaction is a key pathway, where the boronic ester group acts as a nucleophile, and the aryl halide serves as an electrophile.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural differences and their implications:

EWG = Electron-withdrawing group; *EDG = Electron-donating group

Key Observations :

- The target compound ’s 5-fluoro and 2-methoxy substituents create a balance between electron withdrawal (F) and donation (OMe), which stabilizes the boronate group while maintaining reactivity .

- Difluoro-substituted derivatives (e.g., ) show enhanced reactivity in coupling but may require stringent anhydrous conditions due to increased sensitivity .

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : Demonstrates moderate coupling efficiency due to balanced electronic effects. Reported yields in model reactions: 70-85% under Pd(dppf)Cl₂ catalysis .

- Trifluoromethyl Analog : Higher yields (85-90% ) due to enhanced electrophilicity but requires lower temperatures to avoid decomposition .

- Amino-Substituted Analog: Reduced reactivity (50-60% yields) attributed to electron donation from NH₂, slowing oxidative addition .

Physicochemical Properties

| Property | Target Compound | Methyl 3-Boronate-5-CF₃-Benzoate | Methyl 4-Fluoro-2-Boronate-Benzoate |

|---|---|---|---|

| Melting Point (°C) | 98–102 | 112–115 | 85–88 |

| Solubility (DMSO, mg/mL) | 25 | 15 | 30 |

| LogP* | 2.8 | 3.5 | 2.4 |

- LogP = Partition coefficient (octanol/water)

Stability Notes:

Pharmaceutical Intermediates

Targeted Therapy

- Boronate esters like the target compound enable ROS-responsive drug release in tumor microenvironments, as demonstrated in NQO1-activated prodrugs .

Biological Activity

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1084953-16-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 310.13 g/mol. The compound features a fluorinated aromatic system and a boron-containing moiety that may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against various strains of bacteria have been reported to range from 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium species .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 |

| Mycobacterium abscessus | 4–8 |

| Mycobacterium smegmatis | 4–8 |

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar derivatives have shown:

- Inhibition of cell proliferation in various cancer cell lines with IC50 values indicating significant potency. For instance, compounds in this class have demonstrated IC50 values as low as against breast cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative) | 0.126 |

| MCF7 | 17.02 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Interaction with matrix metalloproteinases (MMPs) which are implicated in cancer metastasis .

Case Studies

A recent study evaluated the pharmacokinetics and toxicity profiles of related compounds in vivo:

- Toxicity Assessment : Compounds were administered at high doses (800 mg/kg) to assess safety profiles with acceptable toxicity observed .

| Parameter | Value |

|---|---|

| Cmax | mg/mL |

| t1/2 | >12 h |

Q & A

Basic Question: What are the standard synthetic routes for preparing this boronate ester, and what catalysts are typically employed?

Methodological Answer:

The compound is synthesized via Suzuki-Miyaura coupling precursors. A common route involves:

Borylation : Reacting a halogenated benzoate (e.g., methyl 5-fluoro-2-methoxy-4-bromobenzoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃ or KOAc) in solvents like 1,4-dioxane or THF at 80–100°C .

Workup : Purification via column chromatography or recrystallization to isolate the boronate ester.

Key catalysts: Pd-based systems (e.g., Pd(PPh₃)₄) are standard due to their efficiency in cross-coupling reactions. Side products (e.g., dehalogenated byproducts) are minimized using anhydrous conditions and inert atmospheres .

Advanced Question: How can reaction conditions be optimized to mitigate competing side reactions (e.g., protodeboronation) during synthesis?

Methodological Answer:

Protodeboronation is a common issue in boronate ester synthesis. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce protolytic pathways compared to protic solvents.

- Additives : Use of Lewis acids (e.g., Cu(OAc)₂) or stabilizing ligands (e.g., XPhos) to suppress deboronation .

- Temperature Control : Lower reaction temperatures (50–70°C) and shorter reaction times minimize decomposition.

- Analytical Monitoring : Employ LC-MS or ¹⁹F NMR to track intermediate stability and identify side products .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm substituent positions and boron integration. For example, the ¹¹B NMR signal for the dioxaborolane group appears at ~30 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- HPLC-PDA : Purity assessment (>95% typical for research-grade material) .

Advanced Question: How can researchers address discrepancies in reported spectral data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects : Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).

- Impurity Interference : Use preparative HPLC to isolate the compound and reacquire spectra.

- Structural Isomerism : Perform 2D NMR (e.g., COSY, NOESY) to confirm regiochemistry, especially if fluorine or methoxy groups occupy ambiguous positions .

Basic Question: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as:

- Suzuki Coupling Partner : For synthesizing biaryl motifs in drug candidates (e.g., kinase inhibitors or antimicrobial agents).

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester enables conjugation to E3 ligase ligands .

Advanced Question: How does the electronic nature of the methoxy and fluorine substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Methoxy Group : Electron-donating effect enhances electron density at the boronate, accelerating transmetallation but increasing susceptibility to oxidation.

- Fluorine Substituent : Electron-withdrawing effect stabilizes the boron center, improving coupling efficiency with electron-deficient aryl halides.

Experimental validation: Compare coupling yields with analogs lacking fluorine or methoxy groups .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .

Advanced Question: What are the degradation pathways of this compound under aqueous conditions, and how can stability be enhanced?

Methodological Answer:

- Hydrolysis : The dioxaborolane ring hydrolyzes in water to form boronic acid. Rate depends on pH (faster in acidic/basic conditions).

- Stabilization Strategies :

Basic Question: How does this compound compare structurally to similar boronate esters in drug discovery?

Methodological Answer:

Key analogs include:

Advanced Question: How can computational modeling (e.g., DFT) predict reactivity or binding interactions of derivatives?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki coupling to predict reaction barriers.

- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

Data Contradiction Analysis Example

Issue : Conflicting yields (70–90%) reported for the same Suzuki coupling reaction.

Resolution :

- Catalyst Loading : Higher Pd concentrations (>5 mol%) may improve yields but increase cost.

- Oxygen Sensitivity : Inconsistent inert atmosphere control across labs affects reproducibility.

- Substrate Purity : Trace moisture in the aryl halide precursor reduces efficiency. Validate via Karl Fischer titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.